Neuroprotective Efficacy: Hedyotisol A vs. Syringaresinol Derivative in Corticosterone-Induced PC12 Cell Injury
In a controlled study evaluating neuroprotective activity against corticosterone-induced cell death in PC12 cells, Hedyotisol A (compound 1) demonstrated superior protective efficacy compared to its co-isolated syringaresinol-derived analog (compound 2). At a concentration of 10 µM, Hedyotisol A increased cell survival rates from a baseline of 45.50 ± 2.23% to 65.98 ± 1.29%, whereas compound 2 increased survival to 58.19 ± 2.94% under identical conditions [1]. The positive control drug desipramine was used as a reference standard.
| Evidence Dimension | PC12 cell survival rate increase from corticosterone-induced injury baseline |
|---|---|
| Target Compound Data | 65.98 ± 1.29% survival (20.48 percentage point increase from 45.50% baseline) at 10 µM |
| Comparator Or Baseline | Compound 2 [(7″R,8″R)-8″-syringaresinol-4″-hydroxy-3″,5″-dimethoxyphenyl-7″,9″-propanediol]: 58.19 ± 2.94% survival (12.69 percentage point increase) at 10 µM; Baseline (corticosterone-treated): 45.50 ± 2.23% survival |
| Quantified Difference | Hedyotisol A provides 7.79 percentage points higher absolute survival rate than compound 2; survival increase relative to baseline is 61% greater for Hedyotisol A (20.48 vs. 12.69 percentage point improvement) |
| Conditions | PC12 rat pheochromocytoma cells; corticosterone-induced cell death model; compound concentration 10 µM; desipramine positive control |
Why This Matters
This direct comparative quantification enables procurement specialists to select Hedyotisol A specifically when maximum neuroprotective potency among this lignan series is required, rather than assuming functional equivalence with structurally similar co-isolates.
- [1] Ma Q, Chen L, Wei R. Isolation and characterization of neuroprotective lignans from salted Aconiti lateralis Radix Praeparata. Bioscience, Biotechnology, and Biochemistry. 2021;85(6):1448-1451. PMID: 33864454 View Source
